N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound featuring a benzo[b]thiophene core and a methoxyphenyl thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce sulfone groups, enhancing its electron-withdrawing properties.
Reduction: Reduction reactions can modify the thiophene ring or the thioether group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action for N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[b]thiophene core can engage in π-π stacking interactions, while the methoxyphenyl thioether group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler compound with similar core structure but lacking the methoxyphenyl thioether group.
4-Methoxyphenyl thioether: Contains the thioether group but lacks the benzo[b]thiophene core.
Sulfone derivatives: Compounds with oxidized sulfur atoms, enhancing electron-withdrawing properties.
Uniqueness
N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide is unique due to its combination of a benzo[b]thiophene core and a methoxyphenyl thioether group. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-21-15-3-5-16(6-4-15)22-11-9-18(20)19-14-2-7-17-13(12-14)8-10-23-17/h2-8,10,12H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METUVRSLEIHVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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